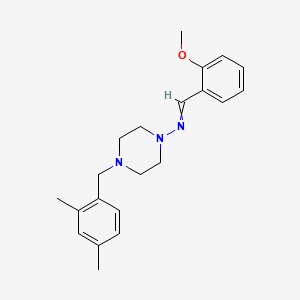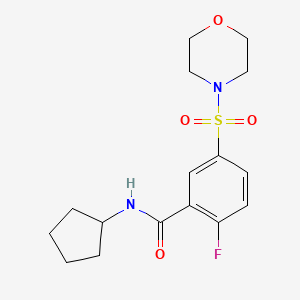
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione, also known as BZPMT, is a sulfur-containing compound with a molecular formula of C16H30N4S. It belongs to the class of imidazolidinethiones, which are known for their potential therapeutic applications. BZPMT has been synthesized and studied for its various biological activities, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione also increases the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, such as cancer, diabetes, and cardiovascular disease. 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has also been shown to have antimicrobial activity, making it a potential candidate for the treatment of bacterial infections.
実験室実験の利点と制限
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has several advantages for laboratory experiments, including its stability, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experimental settings. Additionally, the mechanism of action of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione is not fully understood, which can limit its potential applications.
将来の方向性
There are several potential future directions for the study of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione. One area of interest is the development of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has shown promise in cancer therapy, and further research is needed to explore its potential applications in this field. Finally, the mechanism of action of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione is a promising compound with various potential therapeutic applications. Its synthesis has been optimized, and it has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. While there are limitations to its use in laboratory experiments, there are several potential future directions for its study, including drug development for inflammatory diseases and cancer therapy. Further research is needed to fully understand the mechanism of action of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione and its potential applications in various scientific research fields.
合成法
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione can be synthesized through a multi-step process, starting with the reaction of 1,3-bis(chloromethyl)-2-imidazolidinethione with 1-azepanamine. The resulting intermediate is then treated with sodium sulfide to yield the final product. The synthesis of 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been optimized to improve yield and purity, making it a viable option for research purposes.
科学的研究の応用
1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for drug development. Additionally, 1,3-bis(1-azepanylmethyl)-2-imidazolidinethione has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1,3-bis(azepan-1-ylmethyl)imidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4S/c22-17-20(15-18-9-5-1-2-6-10-18)13-14-21(17)16-19-11-7-3-4-8-12-19/h1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJIKAWFIECME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CN2CCN(C2=S)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)

![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)

![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
